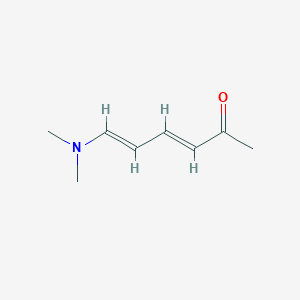
3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-3,5-hexadiene-2-one is an organic compound characterized by the presence of a dimethylamino group attached to a hexadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,5-hexadiene-2-one typically involves the reaction of dimethylamine with a suitable diene precursor under controlled conditions. One common method involves the use of a Michael addition reaction, where dimethylamine is added to a conjugated diene system. The reaction is usually carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-(Dimethylamino)-3,5-hexadiene-2-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-3,5-hexadiene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
6-(Dimethylamino)-3,5-hexadiene-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-3,5-hexadiene-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the conjugated diene system can undergo electron transfer reactions, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the conjugated diene system.
Dimethylaniline: Contains a dimethylamino group attached to an aromatic ring, differing in structure and reactivity.
Methylaminoquinolines: Compounds with a similar dimethylamino group but incorporated into a heterocyclic system.
Uniqueness
6-(Dimethylamino)-3,5-hexadiene-2-one is unique due to its combination of a dimethylamino group and a conjugated diene system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and material science .
Propriétés
Numéro CAS |
182503-41-9 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(3E,5E)-6-(dimethylamino)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)6-4-5-7-9(2)3/h4-7H,1-3H3/b6-4+,7-5+ |
Clé InChI |
SRXFDENAXRJYEI-YDFGWWAZSA-N |
SMILES |
CC(=O)C=CC=CN(C)C |
SMILES isomérique |
CC(=O)/C=C/C=C/N(C)C |
SMILES canonique |
CC(=O)C=CC=CN(C)C |
Synonymes |
3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















